Cas no 1807286-89-0 (Methyl 5-cyano-4-fluoro-2-ethylbenzoate)
Methyl 5-cyano-4-fluoro-2-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-4-fluoro-2-ethylbenzoate
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- Inchi: 1S/C11H10FNO2/c1-3-7-5-10(12)8(6-13)4-9(7)11(14)15-2/h4-5H,3H2,1-2H3
- InChI Key: ARQNIULCTJPWFM-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=CC(C(=O)OC)=C(C=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.4
- Topological Polar Surface Area: 50.1
Methyl 5-cyano-4-fluoro-2-ethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011510-250mg |
Methyl 5-cyano-4-fluoro-2-ethylbenzoate |
1807286-89-0 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A015011510-500mg |
Methyl 5-cyano-4-fluoro-2-ethylbenzoate |
1807286-89-0 | 97% | 500mg |
$831.30 | 2023-09-03 | |
| Alichem | A015011510-1g |
Methyl 5-cyano-4-fluoro-2-ethylbenzoate |
1807286-89-0 | 97% | 1g |
$1564.50 | 2023-09-03 |
Methyl 5-cyano-4-fluoro-2-ethylbenzoate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 5-cyano-4-fluoro-2-ethylbenzoate
Methyl 5-cyano-4-fluoro-2-ethylbenzoate: A Comprehensive Overview
Methyl 5-cyano-4-fluoro-2-ethylbenzoate, also known by its CAS number 1807286-89-0, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 5-position, a fluoro group at the 4-position, and an ethyl group at the 2-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various research and industrial applications.
The cyano group (CN) attached to the aromatic ring contributes to the compound's high reactivity and ability to participate in various nucleophilic and electrophilic reactions. The fluoro group (F), on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its stability under certain conditions. The ethyl group (CH₂CH₃) adds steric bulk to the molecule, influencing its solubility and interaction with other compounds. These structural features make Methyl 5-cyano-4-fluoro-2-ethylbenzoate a versatile building block in organic synthesis.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its ability to act as a precursor for more complex molecules has been extensively explored in academic and industrial settings. For instance, researchers have utilized Methyl 5-cyano-4-fluoro-2-ethylbenzoate as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. The compound's unique reactivity allows for precise control over the formation of desired products, making it an invaluable tool in medicinal chemistry.
In addition to its role in drug development, Methyl 5-cyano-4-fluoro-2-ethylbenzoate has found applications in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable pore sizes, and catalytic activity, which make them suitable for gas storage, separation, and catalysis applications.
The synthesis of Methyl 5-cyano-4-fluoro-2-ethylbenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of Methyl 5-cyano-4-fluoro-2-ethylbenzoate while minimizing waste generation.
From an environmental perspective, Methyl 5-cyano-4-fluoro-2-ehtylbenzoate has been studied for its biodegradation potential. Initial findings suggest that under specific conditions, such as those involving microbial consortia or enzymatic catalysts, this compound can undergo controlled degradation into less complex molecules. This is particularly important for industries seeking sustainable practices and compliance with environmental regulations.
Looking ahead, Methyl 5-cyano-4-fluoro=2=etylbenzoate is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of functional groups makes it an ideal candidate for exploring novel chemical transformations and material designs. As research continues to uncover new properties and applications of this compound, its significance within the chemical sciences will undoubtedly grow.
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